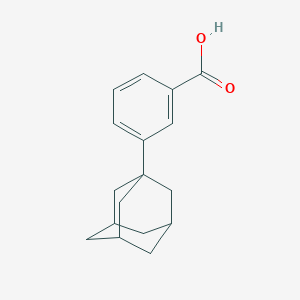

3-(1-adamantyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-adamantyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c18-16(19)14-2-1-3-15(7-14)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSWDEDRDVKIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Adamantyl Benzoic Acid and Its Derivatives

Direct and Multi-Step Synthesis Approaches

The construction of the 3-(1-adamantyl)benzoic acid scaffold can be achieved through several strategic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Esterification-Cyclization Protocols for Adamantyl-Substituted Benzoic Acids

One-step esterification-cyclization reactions provide an efficient route to adamantyl-substituted benzoic acid derivatives. For instance, the synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate has been accomplished via a direct one-step esterification-cyclization of 4-amino-3-(1-adamantanecarboxamido) benzoic acid in ethanol (B145695) with thionyl chloride. science.org.ge This method streamlines the synthetic process, avoiding multiple intermediate isolation steps.

Another example involves the treatment of an ester with benzyl (B1604629) bromide to yield a benzyloxy-substituted adamantyl benzoate. prepchem.com Specifically, methyl 3-benzyloxy-4-(1-adamantyl)benzoate was synthesized from its corresponding methyl ester precursor. prepchem.com These protocols highlight the utility of simultaneous esterification and cyclization in constructing complex adamantane-containing molecules.

Strategies Involving Coupling Reactions and Functional Group Transformations

Coupling reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for introducing the adamantyl moiety onto the benzoic acid framework. The Suzuki-Miyaura coupling is a prominent method, often utilized for forming the C-C bond between the adamantyl and phenyl groups. google.comresearchgate.net This reaction typically involves the coupling of an adamantylboronic acid derivative with a bromo- or iodo-substituted benzoic acid ester, followed by saponification to yield the desired carboxylic acid. google.comresearchgate.net For example, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid has been synthesized with high yields (around 95%) using a Suzuki coupling between the appropriate organoboron compound and a naphthoate derivative in the presence of a palladium catalyst and a base. google.com

Functional group transformations are also integral to these synthetic strategies. For instance, a multi-step synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate starts with the coupling of 1-adamantane carboxylic acid chloride with ethyl 4-aminobenzoate, followed by nitration, reduction, and cyclization. science.org.ge Another approach involves the adamantoylation of 3,4-diaminobenzoic acid, followed by cyclization to form a benzimidazole (B57391) derivative, which can then be further modified. science.org.geresearchgate.net Reduction of the carboxylic acid group to a hydroxymethyl group using reagents like lithium aluminum hydride (LiAlH4) is also a common transformation. science.org.ge

Regioselective Synthesis of Benzoic Acid Derivatives Bearing 3-(1-Adamantyl)phenyl Moieties

Achieving regioselectivity is crucial in the synthesis of specifically substituted adamantyl benzoic acids. The 4-substituted-3-(1-adamantyl)phenyl moiety has been identified as a significant pharmacophore. nih.gov Palladium-catalyzed direct ortho-arylation of benzoic acids offers a regioselective method for introducing aryl groups. acs.org While not directly synthesizing 3-(1-adamantyl)benzoic acid, this methodology demonstrates the principle of regioselective C-H functionalization on the benzoic acid ring, which can be adapted for adamantyl substitution. acs.org

The synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, for example, relies on the regioselective coupling of 2-(1-adamantyl)-4-bromoanisole with methyl 6-bromonaphthoate. google.com This highlights the importance of starting with correctly substituted precursors to ensure the desired regiochemical outcome. The choice of catalyst and reaction conditions can also influence the regioselectivity of the coupling reaction.

Synthesis of Chemically Modified 3-(1-Adamantyl)benzoic Acid Analogs

The carboxylic acid group of 3-(1-adamantyl)benzoic acid serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of analogs with diverse properties.

Preparation of Amide and Ester Derivatives

Amide and ester derivatives of 3-(1-adamantyl)benzoic acid are readily prepared through standard acylation reactions. Amides are often synthesized by first converting the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with a desired amine. science.org.ge Alternatively, direct amide formation from the carboxylic acid and an amine can be achieved using coupling agents. google.comacs.org A variety of amines can be used to generate a library of amide derivatives. science.org.genih.gov

Esterification is commonly accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using methods like the Mitsunobu reaction for more sensitive substrates. science.org.geresearchgate.net The synthesis of various ester derivatives of 3-aminobenzoic acid, which can be precursors to adamantyl-containing compounds, has been reported. koreascience.kr The use of different alcohols allows for the tuning of the ester's properties. nih.gov

| Derivative Type | Synthetic Method | Key Reagents | Reference |

| Amides | Acyl chloride formation followed by amination | Thionyl chloride, Amine | science.org.ge |

| Amides | Direct coupling | Coupling agents (e.g., EDCI, HOBT) | google.comnih.gov |

| Esters | Acid-catalyzed esterification | Alcohol, Acid catalyst | science.org.ge |

| Esters | Mitsunobu reaction | Alcohol, Triphenylphosphine, DEAD/DIAD | researchgate.net |

Incorporation into Heterocyclic Systems (e.g., Triazoles, Oxadiazoles)

The adamantylbenzoic acid scaffold can be incorporated into various heterocyclic systems, such as triazoles and oxadiazoles, which are known to be important pharmacophores. ijper.orgresearchgate.netjetir.org The synthesis of 1,3,4-oxadiazoles often proceeds through the cyclodehydration of N,N'-diacylhydrazines, which can be prepared from adamantylbenzoic acid hydrazide. biointerfaceresearch.com This hydrazide is typically synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate. researchgate.net The cyclization can be effected by various reagents, including phosphorus oxychloride or polyphosphoric acid. researchgate.netbiointerfaceresearch.com

For the synthesis of 1,2,4-triazoles, a common route involves the reaction of a carboxylic acid hydrazide with a suitable one-carbon synthon, or the cyclization of thiosemicarbazide (B42300) derivatives. nahrainuniv.edu.iq The adamantyl moiety can be introduced either on the initial carboxylic acid or later in the synthetic sequence. These heterocyclic derivatives often exhibit interesting biological activities.

| Heterocycle | General Synthetic Strategy | Key Intermediates | Reference |

| 1,3,4-Oxadiazole | Cyclodehydration of diacylhydrazines | Carboxylic acid hydrazide | researchgate.netbiointerfaceresearch.com |

| 1,2,4-Triazole | Cyclization of thiosemicarbazide derivatives | Carboxylic acid hydrazide | nahrainuniv.edu.iq |

Development of Orthogonally Functionalized Adamantane (B196018) Scaffolds for Conjugation

The rigid tetrahedral geometry of the adamantane core makes it an exceptional scaffold for the precise spatial arrangement of functional groups. thieme-connect.comthieme-connect.com A significant area of research has been the development of "3+1" scaffolds, where three bridgehead positions are occupied by identical functionalities, while the fourth is equipped with a unique, orthogonally reactive group. researchgate.net This design allows for the trivalent display of ligands, crucial for interacting with biological targets like proteins, while the fourth position can be used for conjugation to other molecules such as dyes, radiotracers, or polymers without interfering with the primary interactions. nih.govresearchgate.net

The synthesis of these scaffolds is challenging because functionalizing the adamantane bridgehead positions often requires harsh reaction conditions to activate the tertiary C-H bonds. thieme-connect.com Moreover, the introduction of electron-withdrawing substituents at one bridgehead position deactivates the remaining positions, making subsequent substitutions more difficult. nih.gov

A common strategy begins with the bromination of adamantane, which can be controlled to produce mono-, di-, tri-, or tetra-brominated derivatives. thieme-connect.com For instance, 1,3,5-tribromoadamantane (B122686) is a key intermediate. From this precursor, various synthetic routes are employed. One approach involves converting the bromo groups to carboxylic acids, followed by the functionalization of the fourth position. The bromo-substituted tricarboxylic acid is an excellent precursor for introducing an orthogonal functional group, as the remaining bridgehead bromine can be substituted via radical chemistry. thieme-connect.com

Another route involves the creation of scaffolds with spaced functional groups to overcome the low reactivity of groups directly attached to the sterically hindered adamantane bridgehead. researchgate.netnih.gov For example, to introduce a primary amine for conjugation, a multi-step sequence such as a Curtius reaction on a monocarboxylic acid derivative can be performed to yield a Boc-protected amine. nih.gov This protected amine can then be deprotected and coupled with a spacer like 6-aminohexanoic acid (Ahx) to create a more accessible point of attachment. nih.gov These methods provide a molecular toolbox of adamantane derivatives with orthogonal functionalities like alcohols, amines, carboxylic acids, azides, or alkynes, ready for conjugation via standard techniques like amide formation or copper-catalyzed click reactions. thieme-connect.com

Table 1: Examples of Orthogonally Functionalized Adamantane Scaffolds

| Scaffold Type | Functional Group 1 (x3) | Functional Group 2 (x1) | Potential Conjugation Chemistry |

| Carboxylic Acid/Amine | -COOH | -NH2 | Amide bond formation |

| Carboxylic Acid/Azide | -COOH | -N3 | Click Chemistry (CuAAC) |

| Carboxylic Acid/Alkyne | -COOH | -C≡CH | Click Chemistry (CuAAC) |

| Alcohol/Amine | -OH | -NH2 | Ether/Amide formation |

Synthesis of Metal Complexes with Adamantyl-Benzoic Acid Ligands

The carboxylate group of adamantyl-benzoic acids can act as a ligand, coordinating to metal ions to form metal-organic frameworks (MOFs) or discrete metal complexes. nih.gov These complexes are of interest for their potential applications in catalysis, materials science, and medicine. researchgate.netnih.gov The synthesis of these complexes typically involves the reaction of an adamantyl-benzoic acid derivative with a suitable metal salt in a solvent system. nih.govyu.edu.jo

For example, copper(II) carboxylate complexes have been synthesized using adamantane carboxylic acid derivatives. chemintech.ru A general procedure involves dissolving the adamantyl-benzoic acid ligand and a metal salt, such as copper(II) nitrate, in a solvent like ethanol or a solvent mixture like acetonitrile/water. nih.govnih.gov The reaction mixture is then stirred, often under reflux or solvothermal conditions, to facilitate the self-assembly of the complex. nih.gov The resulting solid product can be isolated by filtration, washed, and dried.

The adamantyl group within the ligand influences the properties of the resulting metal complex. Its bulkiness can direct the formation of specific coordination geometries and crystal packing arrangements. The coordination mode of the benzoic acid ligand can vary; it can act as a monodentate, bidentate, or bridging ligand, leading to diverse structural outcomes, from binuclear complexes to extended coordination polymers. chemintech.ru

Characterization of these complexes is performed using a variety of analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate group to the metal ion, typically observed as a shift in the C=O stretching frequency. nih.gov Elemental analysis confirms the stoichiometry of the complex, while techniques like X-ray crystallography provide definitive structural information. nih.govyu.edu.jo The thermal stability and magnetic properties of these complexes are also important characteristics that are routinely investigated. yu.edu.jo

Table 2: Synthesis and Characterization of Metal Complexes

| Ligand | Metal Salt | Synthesis Method | Characterization Techniques | Resulting Structure Type |

| 4-(1-adamantyl)benzoic acid | Copper(II) acetate (B1210297) | Reaction in ethanol/ether | IR, Magnetic Susceptibility | Binuclear Copper(II) Complex chemintech.ru |

| Adamantane-1-carboxylic acid hydrazide derivative | Co(II), Ni(II), Cu(II), Zn(II) chlorides | Reflux in ethanol | IR, Mass Spec, Molar Conductivity nih.gov | Mononuclear Complexes nih.gov |

| 2,4-bis-(triazol-1-yl)benzoic acid | Cd(NO₃)₂·4H₂O, Zn(NO₃)₂·6H₂O | Solvothermal | X-ray Crystallography, IR nih.gov | Coordination Polymers/MOFs nih.gov |

| Schiff base from 2-benzoyl benzoic acid | Various M(II) chlorides | Reaction in ethanol | IR, UV-Vis, Magnetic Susceptibility | Binuclear Complexes |

Advanced Molecular Characterization and Structural Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopy offers a powerful, non-destructive lens to probe the molecular framework of 3-(1-adamantyl)benzoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent functional groups, bonding arrangements, and electronic transitions can be obtained.

A prominent feature in the IR spectrum of benzoic acid is the C=O stretching vibration, which typically appears around 1700 cm⁻¹. core.ac.uk This band can sometimes appear as a pair, suggesting the existence of different configurations in the crystalline state. core.ac.uk The adamantyl fragment also contributes distinct spectral features, with C-H vibrations appearing between 840 cm⁻¹ and 1343 cm⁻¹ and C-C bond stretching modes found in the 748 cm⁻¹ to 1039 cm⁻¹ range.

Raman spectroscopy provides complementary information. For benzoic acid, characteristic Raman peaks include a strong band at 616 cm⁻¹ due to phenyl-ring deformation, and other peaks at 1001 cm⁻¹ and 1315 cm⁻¹ corresponding to phenyl-ring stretching. mdpi.com A doublet observed at 1603 cm⁻¹ and 1633 cm⁻¹ is attributed to aromatic C-C stretching and the C=O stretching mode, respectively. mdpi.com

Table 1: Characteristic Vibrational Frequencies for Benzoic Acid and Adamantane (B196018) Moieties

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| Carboxylic Acid (Dimer) | O-H stretch | 2500-3300 (broad) | FT-IR | docbrown.infoznaturforsch.comcore.ac.uk |

| Aromatic Ring | C-H stretch | 3030-3080 | FT-IR | docbrown.info |

| Carbonyl | C=O stretch | ~1700 | FT-IR | core.ac.uk |

| Adamantyl | C-H vibrations | 840-1343 | FT-IR | |

| Adamantyl | C-C stretch | 748-1039 | FT-IR | |

| Phenyl Ring | Ring deformation | 616 | Raman | mdpi.com |

| Phenyl Ring | Ring stretching | 1001, 1315 | Raman | mdpi.com |

| Aromatic/Carbonyl | C-C/C=O stretch | 1603, 1633 | Raman | mdpi.com |

NMR spectroscopy is a cornerstone for the structural elucidation of 3-(1-adamantyl)benzoic acid, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Analysis: The ¹H NMR spectrum of benzoic acid shows distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic protons typically appear as a multiplet in the region of 7.4-8.2 ppm. rsc.org The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a chemical shift often exceeding 10 ppm, for instance, around 11.67 ppm in CDCl₃. rsc.orgchemicalbook.comhmdb.cachemicalbook.com The protons of the adamantyl group in related structures show characteristic signals, typically in the upfield region of the spectrum. For instance, in 1-adamantanecarboxylic acid, the adamantyl protons appear as multiplets around 1.7-2.1 ppm. chemicalbook.com

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For benzoic acid, the carboxyl carbon (C=O) gives a signal in the downfield region, typically around 172.6 ppm in CDCl₃. rsc.orgchemicalbook.comdocbrown.info The aromatic carbons resonate in the range of approximately 128-134 ppm. rsc.orgchemicalbook.comdocbrown.info Specifically, the carbon to which the carboxyl group is attached (C1) is found around 129.4 ppm, while the other aromatic carbons show distinct signals based on their electronic environment. chemicalbook.comdocbrown.info The adamantyl cage carbons in related compounds exhibit signals at characteristic chemical shifts. For 1-adamantanecarboxylic acid, the quaternary carbon attached to the carboxyl group appears around 40-50 ppm, with the other adamantyl carbons resonating at different positions. chemicalbook.com

Multi-Dimensional Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning proton and carbon signals and for determining the three-dimensional structure. researchgate.netprinceton.edulibretexts.orgmdpi.com

COSY spectra reveal proton-proton couplings through bonds, helping to identify adjacent protons in the aromatic ring and within the adamantyl cage. princeton.edu

HSQC correlates directly bonded proton and carbon atoms. researchgate.netprinceton.edu

HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the adamantyl and benzoic acid moieties. researchgate.netprinceton.edu

NOESY provides information about protons that are close in space, which can help to determine the relative orientation of the bulky adamantyl group with respect to the benzoic acid ring. researchgate.netlibretexts.orgmdpi.comhuji.ac.il

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzoic Acid and Adamantane Moieties

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent | Reference |

| Benzoic Acid | -COOH | >10 (e.g., 11.67) | ~172.6 | CDCl₃ | rsc.orgchemicalbook.comhmdb.cachemicalbook.comchemicalbook.comdocbrown.info |

| Benzoic Acid | Aromatic H | 7.4-8.2 (m) | 128-134 | CDCl₃ | rsc.org |

| Adamantane | Adamantyl H | ~1.7-2.1 (m) | - | CDCl₃ | chemicalbook.com |

| Adamantane | Quaternary C | - | ~40-50 | - | chemicalbook.com |

UV-Vis spectroscopy probes the electronic transitions within the 3-(1-adamantyl)benzoic acid molecule. The electronic spectrum is primarily dictated by the benzoyl chromophore. Benzoic acid itself exhibits characteristic absorption bands in the UV region. These absorptions are attributed to π → π* electronic transitions within the benzene (B151609) ring and the carbonyl group. For instance, 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The presence of the adamantyl substituent may cause minor shifts in the absorption maxima (bathochromic or hypsochromic shifts) due to its electronic influence. chemrxiv.org Studies on related adamantane-containing aromatic compounds show intense UV-Vis light absorption in the 200–350 nm range.

Table 3: UV-Vis Absorption Maxima for Related Benzoic Acid Derivatives

| Compound | λmax (nm) | Solvent | Reference |

| 3-Aminobenzoic acid | 194, 226, 272 | Not specified | sielc.com |

| Adamantane-containing pyridyl derivative | 200-350 | Methanol (B129727) |

Mass spectrometry (MS) is a critical tool for determining the precise molecular weight of 3-(1-adamantyl)benzoic acid and for analyzing its fragmentation pattern, which provides structural confirmation. The molecular ion peak ([M]⁺) for benzoic acid appears at an m/z of 122. docbrown.infoyoutube.com The fragmentation of benzoic acid is well-characterized. A prominent fragmentation pathway involves the loss of a hydroxyl radical (•OH, mass 17) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak. docbrown.infoyoutube.com Another significant fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77, formed by the loss of a carboxyl group or carbon monoxide from the benzoyl cation. cannabissciencetech.com

A characteristic feature in the mass spectra of adamantyl-containing compounds is the formation of the stable adamantyl cation at m/z 135. researchgate.net This fragment arises from the cleavage of the bond connecting the adamantyl group to the rest of the molecule. researchgate.net Therefore, the mass spectrum of 3-(1-adamantyl)benzoic acid is expected to show a molecular ion peak corresponding to its molecular weight (256.34 g/mol ) and key fragment ions at m/z 135 (adamantyl cation) and those derived from the benzoic acid moiety.

Table 4: Expected Key Fragments in the Mass Spectrum of 3-(1-Adamantyl)benzoic Acid

| Fragment Ion | Structure | Expected m/z | Origin | Reference |

| Molecular Ion | [C₁₇H₂₀O₂]⁺ | 256 | Ionization of parent molecule | - |

| Adamantyl Cation | [C₁₀H₁₅]⁺ | 135 | Cleavage of adamantyl-phenyl bond | researchgate.net |

| Benzoyl-type fragment | [M - C₁₀H₁₅]⁺ | 121 | Loss of adamantyl radical | - |

| Phenyl-type fragment | [M - C₁₀H₁₅ - CO]⁺ | 93 | Loss of CO from m/z 121 | cannabissciencetech.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

Solid-State Structural Investigations

While spectroscopic methods provide invaluable data on molecular structure, solid-state investigations, particularly X-ray diffraction, offer a definitive view of the molecule's three-dimensional arrangement and intermolecular interactions in the crystalline state.

Exploration of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding Networks, π-π Stacking)

The solid-state architecture of 3-(1-adamantyl)benzoic acid is dictated by a sophisticated interplay of intermolecular forces. The primary and most influential of these is the hydrogen bonding facilitated by the carboxylic acid functional group. Carboxylic acids commonly form highly stable, centrosymmetric dimers through robust O-H···O hydrogen bonds. researchgate.netmdpi.com This dimerization is a recurring and predictable motif in the crystal structures of benzoic acid and its derivatives. researchgate.netpressbooks.pub In the case of adamantane-carboxylic acids, this hydrogen-bonded dimer acts as a fundamental supramolecular synthon, a reliable building block in the crystal's construction. For instance, the crystal structure of 1-adamantanecarboxylic acid reveals molecules linked into centrosymmetric dimers via these characteristic hydrogen bonds, with O···O distances measured between 2.616(11) and 2.752(15) Å. researchgate.net

The presence of the voluminous adamantyl group also sterically influences the potential for π-π stacking interactions between the phenyl rings of adjacent molecules. The bulkiness of the adamantane cage can effectively shield the aromatic ring, suppressing the columnar π-stacking that is observed in less sterically hindered aromatic compounds. mdpi.comnih.gov Indeed, studies on some adamantane-containing heterocyclic structures have noted the absence of significant π-stacking interactions, attributing this to the steric demands of the cage. uzh.ch However, π-π stacking is not entirely precluded in all adamantane-aromatic systems. In the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, for example, π-π interactions with centroid-centroid distances of 3.6385 (7) Å are observed, linking molecular chains into layers. nih.gov Therefore, in 3-(1-adamantyl)benzoic acid, while strong π-π stacking is unlikely to be the dominant packing force, weaker C-H···π interactions involving the adamantyl C-H bonds and the aromatic ring are plausible. nih.gov

Alternative hydrogen bonding schemes have also been observed in complex systems containing both adamantane and benzoic acid moieties. In the crystal structure of a pharmaceutical compound featuring a 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid molecule, the carboxylic acid group forgoes the typical dimer formation and instead participates in a double hydrogen bond to the amide group of a neighboring molecule, forming extended chains. soton.ac.uk This highlights that while the dimer is the most common motif, the final hydrogen-bonding network can be influenced by the presence of other functional groups.

Table 1: Representative Intermolecular Interaction Data in Adamantane-Carboxylic Acid and Related Systems

| Compound | Interaction Type | Key Distances / Features | Reference |

|---|---|---|---|

| 1-Adamantanecarboxylic Acid | O-H···O Hydrogen Bond (Dimer) | O···O distance: 2.616–2.752 Å | researchgate.net |

| AZD8329 (Adamantane-benzoic acid derivative) | O-H···O and N-H···O Hydrogen Bonds (Chain) | O···O distance: 2.61 Å; N···O distance: 2.89 Å | soton.ac.uk |

| 3-(Adamantan-1-yl)-...-thiadiazole | H···H Contacts | Contribute 38.6% to Hirshfeld surface area | uzh.ch |

| 2-(Adamantan-1-yl)-...-oxadiazole | π-π Stacking | Centroid-centroid distance: 3.6385 Å | nih.gov |

| 1-(Adamantan-1-yl)-...-thiourea | N-H···S Hydrogen Bond | Stabilizes primary molecular dimers | acs.org |

Crystal Engineering Principles for Adamantane-Carboxylic Acid Systems

Crystal engineering aims to design and control the formation of solid-state structures with desired properties by understanding and utilizing intermolecular interactions. mdpi.com Adamantane-carboxylic acid systems are exemplary platforms for crystal engineering due to the predictable and robust nature of their constituent functional groups. acs.orgnih.gov

A primary principle in these systems is the exploitation of the adamantane group as a rigid, shape-persistent, and lipophilic scaffold. nih.govmdpi.com Its bulky, three-dimensional structure acts as a "supramolecular anchor" or building block that dictates the steric environment of the crystal lattice. researchgate.net By derivatizing the adamantane core at specific positions, such as the 1- and 3-positions, chemists can create angle-shaped bifunctional building blocks that are useful for constructing higher-dimensional coordination polymers and frameworks. mdpi.com

The second key principle revolves around the reliability of the carboxylic acid hydrogen-bonding synthon. As discussed, carboxylic acids have a very strong tendency to form centrosymmetric dimers. researchgate.net This predictable interaction is often the primary organizing force in the self-assembly process, directing the initial formation of molecular pairs. acs.orgnih.gov Engineers can rely on this robust dimer to form one-dimensional chains or discrete 0D components, around which the rest of the structure, guided by the steric influence of the adamantane groups, assembles.

A powerful strategy in the crystal engineering of these systems is cocrystallization. acs.orgnih.gov By introducing a second molecule (a coformer), typically a hydrogen bond acceptor like a bipyridine, it is possible to form new, strong hydrogen bonds between the adamantane-carboxylic acid and the coformer. acs.orgnih.gov This approach can create novel supramolecular synthons, such as an acid-pyridine hydrogen bond, which can override the typical acid-acid dimer formation. A study on cocrystals of adamantanecarboxylic acids and bipyridines demonstrated that this strategy leads to consistent and robust packing, where π-stacking between the coformers becomes a predominant interaction, a force that is otherwise suppressed in the pure acid crystals. acs.orgnih.gov This illustrates a core principle of crystal engineering: using strong, directional interactions to systematically modify the supramolecular assembly and, consequently, the material's properties.

Finally, the adamantane-carboxylic acid moiety can be used as a ligand in the construction of metal-organic frameworks (MOFs). mdpi.comrsc.org In this context, the carboxylate group coordinates to metal ions or clusters, while the adamantane unit functions as a bulky, rigid spacer that defines the size and shape of the pores within the resulting framework. The combination of strong coordination bonds and the defined geometry of the adamantane linker allows for the rational design of porous materials. mdpi.com

Table 2: Summary of Crystal Engineering Principles for Adamantane-Carboxylic Acid Systems

| Principle | Description | Key Molecular Feature | Outcome / Application | Reference |

|---|---|---|---|---|

| Scaffold-Based Design | Using the adamantane group as a rigid, shape-persistent building block to control molecular arrangement. | Adamantane Cage | Control of dimensionality and topology; creation of porous networks. | mdpi.comresearchgate.net |

| Synthon Reliability | Utilizing the predictable and robust O-H···O hydrogen-bonded dimer of the carboxylic acid group to direct self-assembly. | Carboxylic Acid Group | Formation of predictable 0D dimers or 1D chains. | researchgate.netacs.orgnih.gov |

| Cocrystallization | Introducing a coformer to create new, strong intermolecular interactions (e.g., acid-pyridine) that alter the crystal packing. | Carboxylic Acid + Coformer | Generation of novel structures with different properties; can enhance π-stacking. | acs.orgnih.gov |

| Metal-Organic Framework (MOF) Construction | Employing the molecule as a ligand where the carboxylate binds to metal centers and the adamantane acts as a rigid linker. | Carboxylate and Adamantane | Design of robust, porous materials with defined pore sizes. | mdpi.commdpi.com |

Computational and Theoretical Chemistry of 3 1 Adamantyl Benzoic Acid Systems

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to elucidating the intrinsic properties of 3-(1-adamantyl)benzoic acid at the atomic level. These methods allow for a detailed analysis of the molecule's electronic structure and its correlation with chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecular systems like 3-(1-adamantyl)benzoic acid. ajchem-b.comresearchgate.net This approach is favored for its balance of accuracy and computational cost, making it well-suited for molecules of this size. DFT calculations, commonly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. vjst.vnmdpi.comrsc.org

Table 1: Representative Calculated Geometric Parameters for Benzoic Acid Derivatives using DFT Note: This table presents typical values for benzoic acid and related structures as found in the literature. Specific values for 3-(1-adamantyl)benzoic acid would require dedicated calculations.

| Parameter | Typical Calculated Value | Reference Compound |

| C=O Bond Length (Å) | 1.223 | 4-(carboxyamino)-3-guanidino-benzoic acid ajchem-b.com |

| C-O Bond Length (Å) | 1.362 | 4-(carboxyamino)-3-guanidino-benzoic acid ajchem-b.com |

| O-H Bond Length (Å) | 0.970 | Benzoic acid dimer vjst.vn |

| Adamantane (B196018) C-C Bond Length (Å) | 1.540 - 1.556 | 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole researchgate.net |

| Phenyl Ring C-C Bond Length (Å) | ~1.394 | 4-(carboxyamino)-3-guanidino-benzoic acid ajchem-b.com |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. chalcogen.ro A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. mpg.de For 3-(1-adamantyl)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich benzoic acid portion, particularly the phenyl ring, while the LUMO might be distributed over the carboxylic acid group and the phenyl ring. The bulky, electron-donating adamantyl group would likely raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap compared to unsubstituted benzoic acid.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity and are instrumental in understanding its interaction with other chemical species. jocpr.com

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Adamantane Derivative Note: Data derived from a study on an adamantane-carbohydrazide derivative and serves as an illustrative example. mpg.de

| Parameter | Value (in vacuum) |

| E_HOMO (eV) | -8.004 |

| E_LUMO (eV) | 0.894 |

| HOMO-LUMO Gap (eV) | 7.110 |

| Hardness (η) (eV) | 3.555 |

| Chemical Potential (μ) (eV) | -4.449 |

| Electrophilicity Index (ω) (eV) | 2.784 |

Computational chemistry provides the invaluable capability to predict spectroscopic data, which is essential for interpreting experimental spectra. DFT calculations can accurately compute vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ajchem-b.comrsc.org

Theoretical vibrational analysis for 3-(1-adamantyl)benzoic acid would involve calculating the harmonic frequencies at the optimized geometry. The resulting spectrum would show characteristic peaks for the adamantyl and benzoic acid moieties. For the adamantyl group, C-H stretching vibrations are expected in the 2850-2950 cm⁻¹ range, and various C-C stretching and bending modes appear at lower frequencies. researchgate.net The benzoic acid part would exhibit a prominent C=O stretching vibration, typically around 1700-1750 cm⁻¹, and a broad O-H stretching band from the carboxylic acid group. mdpi.com Comparing these calculated frequencies with experimental FT-IR and Raman spectra allows for a detailed assignment of the observed vibrational bands. irb.hr

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ajchem-b.com For 3-(1-adamantyl)benzoic acid, the calculations would predict distinct signals for the aromatic protons of the benzene (B151609) ring, the acidic proton of the carboxyl group, and the various non-equivalent protons of the adamantyl cage. Machine learning models trained on DFT-calculated shifts are also emerging as a powerful tool for accurately predicting chemical shifts in complex organic solids. d-nb.info

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Reactivity Descriptors

Advanced Computational Spectroscopy and Property Prediction

Beyond ground-state properties, advanced computational methods can simulate excited-state phenomena, providing crucial information on the optical and electronic properties of 3-(1-adamantyl)benzoic acid.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying excited states and simulating UV-Vis absorption spectra. vjst.vnacs.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions. mdpi.com

For 3-(1-adamantyl)benzoic acid, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzoic acid chromophore. Benzoic acid itself typically shows characteristic absorption bands around 230 nm and 280 nm. rsc.orgresearchgate.net The introduction of the adamantyl group may cause a slight shift (bathochromic or hypsochromic) in these absorption bands. TD-DFT calculations, often using range-separated functionals like CAM-B3LYP which perform well for such systems, can model these effects and identify the specific molecular orbitals involved in each electronic transition. acs.org These simulations are vital for understanding the photophysical properties of the molecule.

While TD-DFT is a workhorse for excited-state calculations, high-level ab initio methods can provide benchmark-quality data for optical properties, albeit at a higher computational expense. aps.orgrsc.org Methods like the Algebraic Diagrammatic Construction (ADC) scheme, particularly at the second-order (ADC(2)) and third-order (ADC(3)) levels, are known for their high accuracy in predicting electronic excitation energies. rsc.org

For a molecule like 3-(1-adamantyl)benzoic acid, these advanced methods could be used to validate the results obtained from more routine TD-DFT calculations. acs.org Comparing the excitation energies predicted by ADC(2) or ADC(3) with those from various DFT functionals helps in selecting the most appropriate functional for studying this specific class of molecules. Such benchmarking ensures the reliability of the computational predictions for the molecule's optical properties, providing a more robust link between theory and experiment. rsc.org

Time-Dependent Density Functional Theory (TDDFT) for UV-Vis Absorption Spectra Simulation and Electronic Transitions

Molecular Modeling and Dynamics Studies

Computational and theoretical chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For 3-(1-adamantyl)benzoic acid, these methods offer insights into its interactions, conformational preferences, and electronic properties, which are crucial for understanding its potential applications.

In Silico Ligand-Target Interaction Analysis (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This analysis is fundamental in drug discovery and materials science to understand intermolecular interactions. While specific docking studies solely focused on 3-(1-adamantyl)benzoic acid are not extensively documented in public literature, analysis of structurally similar compounds containing the adamantyl and benzoic acid moieties provides significant insights into its potential binding modes.

The adamantyl group, a rigid and lipophilic cage-like structure, is known to enhance the binding affinity of ligands to protein targets by engaging in hydrophobic interactions. rsc.orgresearchgate.net Studies on adamantyl-containing inhibitors have shown that this moiety often occupies hydrophobic pockets within protein active sites. For example, in studies of inhibitors for the hypoxia-inducible factor-1 (HIF-1), the adamantyl group of a sulfonamide derivative was observed to interact with hydrophobic amino acid residues such as Valine (V336), Cysteine (C334), and Glutamic acid (E245). tandfonline.comnih.gov Similarly, in the design of elastase inhibitors, the adamantyl group contributes to the molecule's ability to penetrate biological systems and improves its therapeutic activity through hydrophobic interactions. rsc.org

The benzoic acid portion of the molecule provides opportunities for polar interactions. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). In docking studies of various benzoic acid derivatives, this group frequently forms key hydrogen bonds with polar or charged residues like Arginine, Glutamine, and Serine in protein active sites. rsc.orgnih.gov For instance, in the development of inhibitors for soluble epoxide hydrolase (sEH), a benzoic acid moiety was shown to form hydrogen bonds with residues like Met109 and Gly110 in an allosteric pocket. mdpi.com

Therefore, in a hypothetical docking scenario, 3-(1-adamantyl)benzoic acid would likely orient its bulky adamantyl group towards a hydrophobic cavity on the protein surface, while the benzoic acid group would seek to form hydrogen bonds and electrostatic interactions with polar residues at the binding interface. The combination of these strong hydrophobic and polar interactions is a common strategy in rational drug design.

Table 1: Examples of Interacting Residues for Adamantyl and Benzoic Acid Moieties in Various Protein Targets

| Moiety | Protein Target Example | Key Interacting Residues | Interaction Type | Reference |

| Adamantyl Group | Hypoxia Inducible Factor-1 (HIF-1) | V336, C334, E245 | Hydrophobic | tandfonline.comnih.gov |

| Porcine Pancreatic Elastase (PPE) | THR152, LEU227, VAL103 | Hydrophobic | rsc.org | |

| DNA | (DNA bases) | Hydrophobic (Intercalation) | researchgate.net | |

| Benzoic Acid Group | Soluble Epoxide Hydrolase (sEH) | Met109, Gly110 | Hydrogen Bond | mdpi.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | (Active site residues) | Hydrogen Bond | nih.gov | |

| Porcine Pancreatic Elastase (PPE) | GLN200, VAL224, HIS60 | Hydrogen Bond | rsc.org |

Analysis of Conformational Landscapes and Energy Profiles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. scribd.com Understanding the conformational landscape is essential as a molecule's biological activity and physical properties are often dependent on its three-dimensional shape. chemrxiv.orgbiorxiv.org

For 3-(1-adamantyl)benzoic acid, the conformational flexibility is primarily determined by the rotation around two single bonds:

The C-C bond connecting the rigid adamantane cage to the phenyl ring.

The C-C bond connecting the phenyl ring to the carboxylic acid group.

The adamantane moiety itself is exceptionally rigid and does not have significant low-energy conformers. wikipedia.org The primary source of conformational isomerism arises from the relative orientation of the three substituent groups. Quantum chemical calculations, typically using Density Functional Theory (DFT), can be employed to map the potential energy surface as a function of the dihedral angles defined by these rotations. uc.pt

The rotation of the carboxylic acid group relative to the plane of the benzene ring is a well-studied phenomenon in benzoic acid and its derivatives. uc.pt Generally, the planar or near-planar conformation, where the C=O and O-H bonds are in the same plane as the ring, is the most stable due to π-conjugation between the carboxyl group and the aromatic system. A conformation where the carboxylic acid group is perpendicular to the ring represents a higher-energy transition state.

The rotation of the bulky adamantyl group relative to the benzene ring will also have an associated energy profile. While free rotation might be sterically hindered, computational studies can identify the lowest energy minima. It is expected that the molecule will adopt a conformation that minimizes steric clash between the hydrogens of the adamantyl group and the ortho-hydrogens of the phenyl ring. Conformational studies on related retinoids like 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN) have been performed to understand receptor binding, highlighting the importance of such analyses. aacrjournals.orgresearchgate.net

By calculating the relative energies of all possible stable conformers, a comprehensive energy profile can be constructed. This landscape reveals the most probable shapes of the molecule at a given temperature and provides the basis for understanding its dynamic behavior and how it might adapt its shape to fit into a binding site. nsf.gov

Solvent Effects Modeling in Electronic Structure and Spectroscopic Calculations

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. cdnsciencepub.com Computational models are used to simulate these solvent effects to predict changes in electronic structure, stability, and spectroscopic properties more accurately.

For 3-(1-adamantyl)benzoic acid, solvent polarity is expected to have a notable impact. The molecule possesses a permanent dipole moment due to the electron-withdrawing carboxylic acid group. In polar solvents, this dipole moment will be stabilized, which can affect the molecule's ground-state and excited-state electronic structures.

Two primary computational approaches are used to model solvent effects:

Implicit Solvation Models: The most common is the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent. rsc.org Studies on benzoic acid derivatives often use PCM to calculate properties in different solvents. nih.govnih.gov

Explicit Solvation Models: Here, individual solvent molecules are included in the calculation, typically arranged around the solute molecule. This method is computationally more demanding but can capture specific short-range interactions like hydrogen bonding, which are crucial for the carboxylic acid group. rsc.org For example, explicit water or methanol (B129727) molecules can form hydrogen bonds with the carbonyl oxygen and hydroxyl proton of 3-(1-adamantyl)benzoic acid, which would not be fully captured by an implicit model.

These models are used to predict solvatochromic shifts in UV-Vis absorption spectra. A change in solvent polarity can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For push-pull systems, polar solvents often cause a red-shift (bathochromic shift) in the absorption maximum. researchgate.net By performing Time-Dependent DFT (TD-DFT) calculations with solvent models, one can predict how the absorption spectrum of 3-(1-adamantyl)benzoic acid would change in solvents of varying polarity, from non-polar hexane (B92381) to polar water.

Intermolecular Interaction Energy Decomposition (e.g., CE-B3LYP)

While molecular modeling can predict the geometry of intermolecular complexes, energy decomposition analysis (EDA) provides a deeper understanding of the nature of the forces holding the molecules together. EDA methods partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. nih.govchemrxiv.org

One such method is the CE-B3LYP model, which has been successfully used to analyze intermolecular interactions in molecular crystals, including those of benzoic acid derivatives. uc.ptresearchgate.net For a system like the dimer of 3-(1-adamantyl)benzoic acid, EDA can quantify the contributions of different interactions. Benzoic acids are well-known to form stable cyclic dimers in the solid state and in non-polar solvents, linked by two strong O-H···O=C hydrogen bonds. researchgate.net

The interaction energy (ΔE) in the dimer can be decomposed as follows:

ΔE = E_es + E_ex + E_disp + E_pol + ...

Electrostatic (E_es): The classical Coulombic interaction between the static charge distributions of the two molecules. This is a major attractive component in the hydrogen-bonded carboxyl groups.

Exchange-Repulsion (E_ex): A consequence of the Pauli exclusion principle, this term is strongly repulsive at short distances but also contains an attractive exchange component.

Dispersion (E_disp): A purely quantum mechanical attractive force arising from correlated electron fluctuations (van der Waals forces). This component is expected to be significant for the interaction between the large, non-polar adamantyl and phenyl groups.

Polarization (E_pol): The attractive interaction arising from the distortion of each molecule's electron cloud in the presence of the other.

Table 2: Hypothetical Interaction Energy Decomposition for a Benzoic Acid Dimer (Illustrative Values)

| Energy Component | Physical Origin | Expected Contribution |

| Electrostatic (E_es) | Coulombic attraction/repulsion | Strongly attractive (due to H-bonds) |

| Exchange-Repulsion (E_ex) | Pauli principle, orbital overlap | Strongly repulsive at short range |

| Dispersion (E_disp) | Correlated electron fluctuations | Moderately to strongly attractive (especially for adamantyl groups) |

| Polarization (E_pol) | Induction/distortion of electron clouds | Moderately attractive |

| Total Interaction Energy (ΔE) | Sum of all components | Net attractive |

Research Applications and Rational Design Principles

Pharmacological Scaffold Design and Receptor Ligand Development

The design of ligands for nuclear receptors, such as the retinoic acid receptors (RARs), has been a key area of focus for derivatives of 3-(1-adamantyl)benzoic acid. These receptors are involved in regulating crucial cellular processes like growth and differentiation. nih.govaacrjournals.org

Research has systematically explored how modifications to the adamantyl-substituted benzoic acid structure influence binding affinity for the three RAR subtypes: RARα, RARβ, and RARγ. nih.gov These receptors are ligand-regulated transcription factors that, upon binding with a retinoid, can activate or repress gene transcription. aacrjournals.org

A study focusing on two series of compounds, 6-(3-tertioalkylphenyl)-2-naphthoic acids (series I) and 4-[(E)-2-(3-tertioalkylphenyl)propenyl]benzoic acids (series II), revealed distinct structure-affinity relationships. nih.gov For instance, the RARγ selective derivative 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoic acid demonstrated significantly higher affinity for RARγ (Ki = 77 nM) compared to RARα (Ki = 6500 nM) and RARβ (Ki = 2480 nM). nih.gov Similarly, another RARγ selective compound, 4-[(E)-2-[3-(1-adamantyl)-4-hydroxyphenyl]propenyl]benzoic acid, also showed a preference for RARγ (Ki = 53 nM) over RARα (Ki = 1,144 nM) and RARβ (Ki = 1245 nM). nih.gov

In the first series of compounds, the presence of a phenol (B47542) group was found to confer at least partial RARγ selectivity, regardless of the specific tertioalkyl group used. nih.gov However, in the second series, both the adamantyl group and the phenol group were necessary to achieve RARγ selectivity. nih.gov A mixed RARβ-γ agonist, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, was also identified and selected for development as a topical anti-acne agent. nih.govresearchgate.net

Table 1: Binding Affinities (Ki, nM) of Adamantyl-Substituted Benzoic Acid Derivatives for RAR Subtypes

| Compound | RARα (Ki, nM) | RARβ (Ki, nM) | RARγ (Ki, nM) |

|---|---|---|---|

| 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoic acid | 6500 | 2480 | 77 |

| 4-[(E)-2-[3-(1-adamantyl)-4-hydroxyphenyl]propenyl]benzoic acid | 1144 | 1245 | 53 |

| 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | 1100 | 34 | 130 |

Data sourced from Charpentier et al., 1995. nih.gov

A significant outcome of this research was the identification of the 4-substituted-3-(1-adamantyl)phenyl moiety as a novel pharmacophore. nih.govresearchgate.net This structural unit was found to be an effective replacement for the β-cyclogeranylidene ring present in the naturally occurring all-trans-retinoic acid. nih.govresearchgate.net The development of this pharmacophore has been crucial in creating synthetic retinoids with tailored receptor subtype selectivity.

Further modifications of this core structure have led to the discovery of compounds with unique biological activities. For example, (E)-4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) was identified as a ligand for the orphan nuclear receptor, small heterodimer partner (SHP). nih.gov This compound and its analogues have been investigated for their ability to induce apoptosis in cancer cells, an activity that appears to be independent of RAR transcriptional activation. aacrjournals.orgnih.gov The key structural features for this apoptotic activity include the hydrophobic 1-adamantyl group, an adjacent hydrogen-bond donating group, and a distant carboxylic acid hydrogen-bond accepting group. researchgate.net

The incorporation of an adamantyl group into a molecule generally increases its lipophilicity. nih.gov This property can significantly alter the biological availability of the compound. nih.gov The rigid and bulky nature of the adamantyl moiety can enhance membrane permeability and may improve metabolic stability.

While increased lipophilicity can lead to better absorption and distribution, it doesn't always directly correlate with enhanced biological activity. acs.org The precise positioning of the adamantyl group within the molecule is critical for its interaction with the target receptor. The adamantane (B196018) scaffold can orient other pharmacophoric elements into positions that are beneficial for enhanced interaction with the active site of a target enzyme or receptor. scispace.com In some cases, more lipophilic substitutions have been shown to improve both the potency and selectivity of drug candidates. acs.org However, an excessive increase in hydrophilicity might conversely reduce bioavailability.

Identification and Modification of the 4-Substituted-3-(1-adamantyl)phenyl Moiety as a Key Pharmacophore

Mechanistic Investigations of Biological Activities in Model Systems

The biological effects of adamantyl-substituted benzoic acid derivatives have been studied in various preclinical models to understand their mechanisms of action at the molecular and cellular levels.

As previously discussed, adamantyl-substituted benzoic acids have been shown to bind to and activate RAR subtypes. nih.gov This interaction is a primary mechanism through which these compounds exert their retinoid-like effects. nih.govaacrjournals.org The binding of these ligands to RARs, which often form heterodimers with retinoid X receptors (RXRs), initiates a cascade of events leading to the regulation of gene expression. aacrjournals.orgsci-hub.st

Interestingly, some adamantyl-containing retinoids, such as 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN or CD437), have been found to induce apoptosis through pathways that may be independent of RAR activation. aacrjournals.orgresearchgate.net While AHPN can bind to and activate RARβ and RARγ, its apoptotic effects are not blocked by RAR antagonists, suggesting an alternative mechanism. researchgate.net One proposed mechanism involves the induction of the orphan nuclear receptor Nur77 (also known as TR3). nih.govresearchgate.net Some retinoid-induced apoptotic responses are dependent on Nur77 and can be blocked by inhibitors of nuclear export, pointing to the importance of extranuclear actions of Nur77. researchgate.net

F9 murine teratocarcinoma cells are a well-established in vitro model for studying retinoid-induced differentiation. nih.govresearchgate.netnih.gov The ability of a compound to induce the differentiation of these cells is a key indicator of its retinoid-like activity. google.com The biological response of F9 cells to retinoids, often measured by the secretion of a plasminogen activator, is directly correlated with their affinity for and activity on the endogenous RARs within these cells. google.com

Several adamantyl-substituted benzoic acid derivatives have demonstrated potent activity in this assay. For example, the RARγ selective ligands 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoic acid and 4-[(E)-2-[3-(1-adamantyl)-4-hydroxyphenyl]propenyl]benzoic acid were shown to induce differentiation in F9 cells with AC50 values of 33 nM and 66 nM, respectively. nih.govresearchgate.net The mixed RARβ-γ agonist, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, also showed potent cellular differentiating activity with an AC50 of 37 nM in the F9 cell assay. nih.govresearchgate.net

Table 2: Cellular Differentiation Activity in F9 Murine Teratocarcinoma Cells

| Compound | Activity (AC50, nM) |

|---|---|

| 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoic acid | 33 |

| 4-[(E)-2-[3-(1-adamantyl)-4-hydroxyphenyl]propenyl]benzoic acid | 66 |

| 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | 37 |

Data sourced from Charpentier et al., 1995. nih.gov

Molecular Mechanisms Underlying Antimicrobial Effects (e.g., Anion Transport, Membrane Disruption)

The antimicrobial activity of certain compounds is attributed to their ability to disrupt bacterial cell membranes. plos.orgfrontiersin.org This disruption can occur through various mechanisms, including the formation of pores or channels in the membrane, leading to increased permeability and ultimately cell lysis. plos.orgfrontiersin.org Some antimicrobial peptides (AMPs) exert their effects by interacting with the bacterial membrane, causing physical damage. frontiersin.orgnih.gov The initial interaction is often electrostatic, with positively charged peptides binding to the negatively charged components of bacterial membranes. frontiersin.org This is followed by insertion into the lipid bilayer, which can lead to membrane destabilization. nih.gov

The process of membrane disruption by some antimicrobial agents has been observed to occur in stages, starting with pore formation, followed by increased water permeability, bacterial flattening, and eventual lysis. plos.org This damage is not always limited to the lipid components; membrane proteins and carbohydrates can also be affected. plos.org It's important to note that membrane disruption may not be the sole mechanism of bacterial killing for all antimicrobial agents. Some compounds can also induce the formation of reactive oxygen species, such as hydroxyl radicals, which contribute to their bactericidal effects. plos.org

The effectiveness of membrane-disrupting agents can vary between different types of bacteria, such as Gram-positive and Gram-negative bacteria, due to differences in their cell wall structures. frontiersin.orgnih.gov For instance, the outer membrane of Gram-negative bacteria can act as a barrier to some antimicrobial compounds. frontiersin.org

Enzyme Inhibition Mechanisms (e.g., 11β-Hydroxysteroid Dehydrogenase Type I)

Derivatives of adamantane have been identified as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.govacs.org This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol within cells, thereby amplifying glucocorticoid action in specific tissues like the liver and adipose tissue. google.comgoogle.comnih.gov The inhibition of 11β-HSD1 is considered a potential therapeutic strategy for metabolic disorders. researchgate.netgoogle.comdntb.gov.ua

The adamantyl group is a common feature in several 11β-HSD1 inhibitors. researchgate.net Molecular docking studies have shown that inhibitors containing this group can coordinate within the active site of the enzyme, which is crucial for diminishing its activity. researchgate.netdntb.gov.ua For example, in the inhibitor AZD8329, a pyrazole-based compound, structural optimizations led to improved solubility and pharmacokinetic properties. nih.govacs.org A key interaction for some inhibitors is the formation of a hydrogen bond with amino acid residues in the enzyme's active site, such as Leu217 or Tyr284. researchgate.net

The inhibition of 11β-HSD1 has been shown to prevent increases in local cortisol concentrations, which can have beneficial effects on glucose and lipid metabolism. google.comgoogle.com However, the continuous inhibition of 11β-HSD1 in adipose tissue has been observed to lead to a loss of inhibitory effect (tachyphylaxis) after repeated dosing in humans and rats, but not in mice. nih.gov

Exploration of Trypanocidal Property Mechanisms

Adamantane derivatives have shown promise as agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govlshtm.ac.ukresearchgate.net The mechanism of action for some of these compounds is thought to involve the blockage of ion channels in the parasite's cell membrane. researchgate.net

The design of these trypanocidal compounds often involves incorporating a lipophilic adamantyl group, a central ring structure like thiazole, and a functional end with an alkylamine. researchgate.net For instance, derivatives of 4-(1-adamantyl)benzoic acid have been synthesized and functionalized with moieties like imidazolines, amidines, aminoguanylhydrazones, and thiosemicarbazones, which are known for their trypanocidal activity. nih.gov The introduction of a phenyl ring between the adamantane core and the side chain has been shown to improve the antiparasitic potency. nih.govresearchgate.net

One derivative, 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide, has emerged as a particularly promising trypanocidal agent. nih.govresearchgate.net Other research has focused on creating adamantane derivatives with an acetohydroxamic acid group, which can act as a metal ion complexing agent, potentially inhibiting essential metalloenzymes in the parasite. acs.org Some phenolic acids have also been investigated for their trypanocidal effects, which may be exerted through iron chelation, leading to structural changes and cell cycle arrest in the parasite. nih.gov

Applications in Supramolecular Chemistry and Materials Science

Utilization of 3-(1-Adamantyl)benzoic Acid as a Building Block for Coordination Polymers and Metal-Organic Frameworks

Adamantane derivatives, including those based on 3-(1-adamantyl)benzoic acid, serve as valuable building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). dntb.gov.uamdpi.comresearchgate.net The rigid and tetrahedral geometry of the adamantane cage makes it an excellent scaffold for creating well-defined, multi-dimensional structures. thieme-connect.comlookchem.com

Ligands containing adamantyl groups can form thermally stable coordination polymers with various transition metals. vulcanchem.com For instance, orthogonally substituted azole-carboxylate adamantane ligands have been synthesized and successfully used to prepare coordination polymers. dntb.gov.uamdpi.comresearchgate.net These angle-shaped ligands are created by reacting 1-adamantanecarboxylic acid with different azoles. mdpi.comresearchgate.net The resulting coordination polymers can exhibit various structures, such as one-dimensional chains. mdpi.comresearchgate.net

MOFs constructed from adamantane-based linkers have shown potential in applications like gas storage and catalysis due to their high porosity. researchgate.netberkeley.edu The combination of inorganic metal units and organic adamantane linkers allows for the creation of open, crystalline frameworks. berkeley.edu The specific structure and properties of these materials can be tuned by varying the metal ions and the functional groups on the adamantane ligand. researchgate.netorientjchem.org

Design of Molecular Components for Supramolecular Assembly and Self-Organization

The principles of supramolecular chemistry, which involve non-covalent interactions, are key to the self-assembly of complex molecular architectures. mdpi.comskemman.isnih.gov Adamantane-containing molecules are employed in the design of components for supramolecular assembly due to their defined structure and ability to participate in host-guest interactions. capes.gov.br

The self-assembly process relies on the information encoded within the complementary building blocks, often involving hydrogen bonding, π-π stacking, and metal-ligand coordination. nih.govnottingham.ac.uk For example, adamantane-functionalized polymers can be designed to interact with other molecules, such as cyclodextrins, through host-guest chemistry, leading to the formation of reversible comb-like structures. capes.gov.br

The design of these molecular components, or "tectons," allows for the controlled formation of ordered arrays on surfaces and in solution. nottingham.ac.uk By choosing appropriate functional groups and geometries, it is possible to direct the self-organization of molecules into desired supramolecular patterns, such as honeycomb or flower-like networks. nottingham.ac.uk

Development of Adamantane-Based (3+1) Scaffolds for Diverse Material Chemistry Applications

The rigid, tetrahedral structure of adamantane makes it an ideal core for creating "(3+1) scaffolds". thieme-connect.comlookchem.com These scaffolds feature three functional groups arranged with C3 symmetry at three bridgehead positions, while a fourth, orthogonally oriented functional group is present at the remaining bridgehead. researchgate.net This specific arrangement allows for the precise, tetrahedral alignment of four different substituents. lookchem.com

These (3+1) scaffolds are synthesized from tetrasubstituted adamantane derivatives and are valuable in both medicinal and material chemistry. thieme-connect.comlookchem.com The orthogonal functional groups, which can include alcohols, amines, carboxylic acids, azides, or alkynes, can be easily conjugated to other molecules using standard coupling techniques like amide formation or click chemistry. lookchem.com This modularity makes them versatile building blocks for a wide range of applications. thieme-connect.comlookchem.com The adamantane core in these scaffolds can be considered a larger replacement for a sp3-hybridized carbon atom, providing a rigid and well-defined three-dimensional structure. lookchem.com

Role in Catalytic Systems Design and Development

The compound 3-(1-adamantyl)benzoic acid and its structural isomers, such as 1-adamantanecarboxylic acid, serve as significant building blocks in the rational design of advanced catalytic systems. The unique combination of a rigid, bulky, and lipophilic adamantane cage with a coordinating carboxylic acid group allows for the creation of specialized ligands and metal-organic structures with tailored catalytic properties. The strategic placement of functional groups on the adamantane scaffold is a key principle in designing these systems for specific applications in both homogeneous and heterogeneous catalysis.

A prominent application of this design principle is in the development of metal-organic frameworks (MOFs) and coordination polymers, where adamantane-based carboxylic acids act as bifunctional linkers. berkeley.edu These linkers connect metal centers to form robust, porous structures that can house catalytically active sites. The adamantane moiety provides steric bulk and a rigid, well-defined geometry, which influences the framework's topology and stability, while the carboxylate group serves as a primary coordination point to the metal ions. mdpi.comnih.gov

Research has demonstrated the successful synthesis of bifunctional adamantane derivatives where an additional coordinating group is introduced at the 3-position of 1-adamantanecarboxylic acid. mdpi.comnih.gov For instance, reacting 1-adamantanecarboxylic acid with azoles in a strongly acidic medium leads to the formation of 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.comnih.gov These angle-shaped ligands are then used to construct coordination polymers with demonstrated catalytic activity.

A specific example is the copper(II) coordination polymer, [Cu(trzadc)₂(MeOH)]∙MeOH, which utilizes the ligand 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (trzadcH). This complex has proven to be an effective catalyst in the Chan-Evans-Lam (CEL) arylation reaction, a crucial method for forming carbon-nitrogen bonds. mdpi.comnih.gov In a model reaction, the copper complex catalyzed the N-arylation of imidazole (B134444) with phenylboronic acid, achieving a 99% conversion of the starting imidazole after 24 hours at 40°C in methanol (B129727). nih.gov This highlights the role of the adamantane-based ligand in facilitating the catalytic cycle at the copper center. The structural rigidity and defined orientation of the ligand within the polymer are crucial for the catalyst's efficacy.

The catalytic performance of the [Cu(trzadc)₂(MeOH)]∙MeOH complex was evaluated under various conditions, demonstrating the influence of the catalyst structure and reaction parameters on the outcome.

| Entry | Catalyst | Substrate Ratio (Imidazole:Phenylboronic Acid) | Temperature (°C) | Time (h) | Conversion (%) nih.gov | Notes |

|---|---|---|---|---|---|---|

| 1 | [Cu(trzadc)₂(MeOH)]∙MeOH | 1:1.5 | 40 | 24 | 99 | Standard conditions. |

| 2 | [Cu(trzadc)₂(MeOH)]∙MeOH | 1:1.5 | Room Temp. | 24 | 25 | Lower temperature reduces efficiency. |

| 3 | [Cu(trzadc)₂(MeOH)]∙MeOH | 1:1.2 | 40 | 24 | 75 | Reduced phenylboronic acid affects conversion. |

| 4 | [Ni(trzadc)₂(MeOH)₂] | 1:1.5 | 40 | 24 | 0 | Demonstrates metal-specific activity (Nickel complex is inactive). |

| 5 | [Cu₂(trzadc)₄(H₂O)₀.₇]∙DMF∙0.3H₂O | 1:1.5 | 40 | 24 | 0 | Demonstrates structure-specific activity (different polymer structure is inactive). |

The rational design principles underpinning these findings are clear. The adamantane cage acts as an inert and rigid spacer, pre-organizing the coordinating groups (carboxylate and triazole) in a specific spatial arrangement. This controlled geometry is critical for forming a stable and catalytically competent coordination environment around the metal ion. Furthermore, the bulky nature of the adamantyl group can create channels or pockets within the catalytic framework, potentially influencing substrate selectivity. uq.edu.au In organocatalysis, adamantane-based prolinamides, derived from 1-adamantane carboxylic acid, have shown superior performance in Michael addition reactions compared to simpler benzoyl-substituted catalysts, a fact attributed to the steric and electronic properties of the adamantyl group. mdpi.com

While direct catalytic applications of 3-(1-adamantyl)benzoic acid itself as a primary ligand are not extensively documented, its role as a molecular building block is evident. Its derivatives are key components in creating more complex ligands and structures for catalysis, such as the boronic acids used in Suzuki-Miyaura coupling reactions. researchgate.net The principles demonstrated with its close isomers and derivatives underscore the potential of 3-(1-adamantyl)benzoic acid in the design of future catalytic systems.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advances for 3-(1-Adamantyl)benzoic Acid

The academic significance of the 3-(1-adamantyl)benzoic acid scaffold lies primarily in its utility in medicinal chemistry and materials science. The incorporation of the bulky, rigid, and lipophilic adamantyl group onto the benzoic acid framework imparts unique properties to its derivatives, which has been a key driver of research.

A major academic contribution is the use of the adamantyl-aryl structure in the design of selective nuclear receptor modulators. For instance, derivatives incorporating the adamantyl moiety have been instrumental in developing potent and selective agonists for the retinoic acid receptor gamma (RARγ). patsnap.com The adamantyl group in these compounds enhances receptor binding stability and improves pharmacokinetic profiles, which are critical for clinical translation. patsnap.comresearchgate.net This has led to the development of novel therapeutic candidates that minimize off-target effects commonly seen with less selective compounds. patsnap.com The adamantyl group's contribution to metabolic stability is a frequently exploited feature in drug design. patsnap.com

Methodological advances relevant to the synthesis of 3-(1-adamantyl)benzoic acid and its analogs include progress in C-H bond functionalization and cross-coupling reactions. While direct synthesis is not extensively detailed, general methods for the ortho-arylation of benzoic acids using palladium catalysis have been developed, which allow for the one-step synthesis of complex 2-arylbenzoic acids. acs.org Furthermore, ambient and selective adamantylation of electron-rich arenes via electrophilic aromatic substitution represents a significant methodological advance for creating the core adamantyl-aryl bond. rwth-aachen.de The development of syntheses for related structures, such as 3-(azol-1-yl)-1-adamantanecarboxylic acids through C-H functionalization in highly acidic media, also showcases progress in manipulating the adamantane (B196018) cage. mdpi.comnih.gov

Emerging Synthetic Strategies and Derivatization Opportunities

Emerging synthetic strategies for constructing molecules based on the 3-(1-adamantyl)benzoic acid framework focus on efficiency, selectivity, and the introduction of diverse functional groups. An ambient adamantylation method using an adamantyl acetate (B1210297) and a trimethylsilyl (B98337) triflate (TMSOTf) catalyst allows for the selective para-adamantylation of electron-rich arenes, a key step in forming the core structure. rwth-aachen.de Another notable strategy involves the reaction of 1-adamantanecarboxylic acid with azoles in concentrated sulfuric acid, which proceeds through the formation of an adamantyl carbocation to achieve C-H functionalization of the adamantane core itself. mdpi.comresearchgate.net For derivatives, Suzuki-Miyaura cross-coupling reactions are employed, for example, in the synthesis of the retinoid Adapalene, which involves coupling a bromo-naphthoic acid with an adamantyl-methoxyphenyl boronic acid. researchgate.netresearchgate.net

The 3-(1-adamantyl)benzoic acid structure offers extensive derivatization opportunities, allowing for the fine-tuning of its chemical and biological properties. The carboxylic acid group can be readily converted into esters, amides, and other functional groups. researchgate.net The aromatic ring and the adamantane cage also present sites for further functionalization. These derivatization strategies are crucial for developing libraries of compounds for screening and for optimizing lead compounds in drug discovery.

| Derivative Class | Synthetic Approach | Potential Application |

| Esters | Reaction of the carboxylic acid with various alcohols, often requiring activation of the carboxyl group. researchgate.netscribd.com | Prodrugs with improved bioavailability and solubility. researchgate.net |

| Amides | Coupling of the carboxylic acid with amines using standard peptide coupling reagents. researchgate.net | Creation of novel bioactive compounds, such as enzyme inhibitors. researchgate.netfarmaciajournal.com |

| Azole Adducts | Reaction of 1-adamantanecarboxylic acid with azoles in strong acid, functionalizing the adamantane cage. mdpi.comresearchgate.net | Bifunctional building blocks for coordination polymers and metal-organic frameworks. mdpi.com |

| Aryl-Aryl Coupled Derivatives | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) to link the adamantyl-benzoic acid framework to other aromatic systems. researchgate.netresearchgate.net | Development of selective receptor modulators like retinoids. researchgate.net |

| Thioureas | Multi-step synthesis involving conversion of the benzoic acid to an acid chloride, then to a benzoyl isothiocyanate, followed by reaction with an amine like 1-aminoadamantane. farmaciajournal.com | Exploration of novel pharmacophores with potential antimicrobial or anticancer activity. farmaciajournal.com |

Future Prospects in Advanced Spectroscopic and Computational Characterization

Future research will likely leverage advanced spectroscopic and computational methods to gain deeper insights into the structure-property relationships of 3-(1-adamantyl)benzoic acid and its derivatives. While standard techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are routinely used for structural confirmation, more sophisticated methods can provide a more detailed picture. mdpi.comfarmaciajournal.commdpi.comresearchgate.net

Advanced solid-state NMR and single-crystal X-ray diffraction will continue to be vital for unambiguously determining the three-dimensional structure of these molecules and their complexes, as demonstrated in studies of adamantyl-hydrazone complexes and azole derivatives. mdpi.commdpi.comnih.gov These techniques provide precise bond lengths and angles, which are crucial for understanding intermolecular interactions and packing in the solid state. mdpi.com